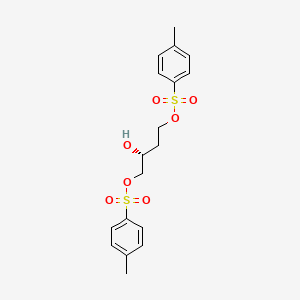

(R)-1,4-Ditosyloxy-2-butanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(3R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S2/c1-14-3-7-17(8-4-14)26(20,21)24-12-11-16(19)13-25-27(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTXCKUWSDSERO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tosylates: Superior Leaving Groups for Stereocontrol

At the heart of many stereocontrolled transformations is the strategic use of effective leaving groups. Sulfonate esters, and in particular tosylates (p-toluenesulfonates), have proven to be exceptionally useful in this regard. chemistrysteps.commasterorganicchemistry.com The hydroxyl group (–OH) of an alcohol is inherently a poor leaving group. chemistrysteps.commasterorganicchemistry.com However, by converting it into a tosylate (–OTs), its leaving group ability is dramatically enhanced. transformationtutoring.comwikipedia.org This transformation is achieved by reacting the alcohol with tosyl chloride (TsCl), typically in the presence of a base like pyridine. chemistrysteps.com

A key advantage of using tosylates is that the conversion of the alcohol to the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. chemistrysteps.comwikipedia.org This means that the three-dimensional arrangement of the starting material is preserved in the tosylated intermediate. The tosylate group can then be displaced by a wide range of nucleophiles in subsequent reactions, such as SN2 substitutions, allowing for the introduction of new functional groups with a predictable inversion of stereochemistry. chemistrysteps.comwikipedia.org This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure target molecules. The stability and solid nature of many tosylated compounds also facilitate their handling and purification. chemistrysteps.com

R -1,4-ditosyloxy-2-butanol: a Versatile Chiral Synthon

Enantioselective Approaches to Chiral Butanetriol Precursors

The cornerstone for synthesizing this compound is the availability of its enantiomerically pure precursor, (R)-1,2,4-butanetriol, also known as L-1,2,4-butanetriol. google.comnih.gov This chiral polyol can be sourced from the chiral pool or synthesized through asymmetric methods. A common approach involves the reduction of derivatives of malic acid. For instance, (S)-1,2,4-butanetriol can be prepared by reducing (S)-malic acid with borane-dimethyl sulfide. chemicalbook.com Analogously, the required (R)-1,2,4-butanetriol is accessible from (R)-malic acid.

Asymmetric reduction is a powerful technique for establishing stereocenters. In the context of butanetriol synthesis, this often involves the stereoselective reduction of a ketone or ester functionality.

Reduction of Keto Esters: A prominent strategy is the asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine catalysts. This method can produce chiral β-hydroxy esters with high enantiomeric excess (>99% ee). Subsequent reduction of the ester group, for example with lithium aluminium hydride (LiAlH₄), yields the corresponding chiral 1,3-diol. sctunisie.org While this demonstrates the synthesis of 1,3-diols, similar strategies can be adapted for 1,2,4-triol precursors by choosing an appropriately substituted keto ester.

Reduction of Hydroxy Ketones: Another approach involves the asymmetric reduction of a prochiral ketone that already contains a hydroxyl group. Chiral oxazaborolidine complexes, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for reducing chiral keto alcohols to a single enantiomer of the corresponding diol. nih.govacs.org For example, the reduction of 1,4-dihydroxybutan-2-one using an (R)-CBS complex would theoretically yield (R)-1,2,4-butanetriol.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Engineered microorganisms and isolated enzymes are used to produce specific enantiomers of chiral alcohols. mdpi.com

Microbial Fermentation: Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to synthesize specific enantiomers of 1,2,4-butanetriol from renewable carbohydrate sources. nih.govgoogle.com For instance, L-1,2,4-butanetriol ((R)-enantiomer) can be produced from L-arabinose, while the D-isomer ((S)-enantiomer) is synthesized from D-xylose. google.com These pathways involve a series of enzymatic steps, including the action of dehydratases, decarboxylases, and reductases. google.com

Enzymatic Reduction: Isolated enzymes, particularly carbonyl reductases and dehydrogenases, are used for the asymmetric reduction of prochiral ketones. nih.gov A carbonyl reductase from Candida magnoliae (CMCR) has been used to reduce 1,4-dihydroxybutan-2-one, yielding chiral 1,2,4-butanetriol with excellent stereoselectivity. researchgate.net Similarly, transaminases can be used in chemoenzymatic cascades to produce chiral amino alcohols, such as (2S,3R)-2-amino-1,3,4-butanetriol, which shares a similar structural backbone. mdpi.comresearchgate.netresearchgate.net

| Organism/Enzyme | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Engineered E. coli | L-Arabinose | L-1,2,4-BT ((R)-BT) | Multi-step biosynthetic pathway utilizing natural chirality of the starting material. | google.com |

| Engineered E. coli | D-Xylose | D-1,2,4-BT ((S)-BT) | Pathway involves D-xylose dehydrogenase and other enzymes. | google.com |

| Engineered S. cerevisiae | Xylose | 1,2,4-Butanetriol | Biosynthesis via heterologous enzymatic reactions. | researchgate.net |

| Carbonyl Reductase (from Candida magnoliae) | 1,4-Dihydroxybutan-2-one | Chiral 1,2,4-Butanetriol | Highly stereoselective reduction of a ketone precursor. | researchgate.net |

Asymmetric Reduction Strategies for Chiral Alcohol Synthesis

Regioselective Ditosylation Protocols

Once enantiopure (R)-1,2,4-butanetriol is obtained, the next critical stage is the regioselective tosylation of the two primary hydroxyl groups at C1 and C4, leaving the secondary C2 hydroxyl group free. This differentiation is typically achieved by exploiting the higher reactivity of primary alcohols compared to secondary ones. nsf.govresearchgate.net

The selective functionalization of primary hydroxyls in a polyol is a common challenge in organic synthesis. Several methods have been developed to achieve this with high regioselectivity.

Steric Hindrance: The use of bulky reagents can favor reaction at the less sterically hindered primary positions. nsf.gov Tosyl chloride (TsCl) itself possesses some steric bulk, which contributes to its preference for primary alcohols.

Catalytic Methods: Organotin-mediated reactions are particularly effective for the regioselective acylation and sulfonylation of diols and polyols. nsf.govbeilstein-journals.org The reaction of the polyol with dibutyltin oxide (Bu₂SnO) forms a stannylene acetal intermediate. This intermediate then activates a specific hydroxyl group, typically the primary one, for reaction with tosyl chloride. lookchem.comgoogle.com Borinic acid catalysts have also been shown to direct the regioselective tosylation of diols, favoring the primary hydroxyl group. scholaris.ca

To achieve the desired 1,4-ditosylate and minimize the formation of mono-tosylated or tri-tosylated byproducts, careful optimization of the reaction conditions is essential. jchemlett.com Key parameters include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

Reagent Stoichiometry: The amount of tosyl chloride is critical. Using slightly more than two equivalents of TsCl relative to the butanetriol is necessary to drive the reaction towards ditosylation. An amine base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl byproduct. lookchem.com

Temperature and Reaction Time: Lower temperatures generally improve selectivity by slowing down the rate of reaction at the less reactive secondary hydroxyl group. jchemlett.com However, this can lead to sluggish reactions. An optimal temperature must be found to balance reaction rate and selectivity. mdpi.com

Catalyst Loading: When using a catalyst like Bu₂SnO, its concentration can be very low (e.g., 0.05–2 mol%), making the process more efficient and economical. lookchem.comgoogle.com

| Parameter | Condition/Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Dibutyltin oxide (Bu₂SnO) | Activates primary hydroxyls via a stannylene acetal, improving regioselectivity for mono- or di-tosylation. | lookchem.comgoogle.com |

| Temperature | Low temperature (e.g., ice bath) | Increases selectivity for primary hydroxyls by minimizing the reaction rate. Higher temperatures can lead to overreaction. | jchemlett.commdpi.com |

| Reagent Stoichiometry | ~2.0-2.2 equivalents of Tosyl Chloride | Drives the reaction towards the desired ditosylation of the two primary hydroxyls. Excess can lead to tri-tosylation. | mdpi.com |

| Base | Triethylamine (Et₃N) or Pyridine | Acts as an acid scavenger. The choice and amount can influence reaction rate and side product formation. | lookchem.com |

| Technique | Gradual addition of tosyl chloride | Helps to control the reaction and maintain a low concentration of the limiting reagent, improving selectivity. | jchemlett.com |

Selective Esterification of Primary Hydroxyl Groups in Polyol Scaffolds

Chemoenzymatic Synthesis of Chiral Butanetriol Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions. nih.gov A typical chemoenzymatic route to this compound would involve the biocatalytic production of (R)-1,2,4-butanetriol, followed by a chemical regioselective ditosylation step as described above. researchgate.net

This approach leverages the strengths of both methodologies: the enzyme establishes the critical C2 stereocenter with high fidelity and under mild, green conditions, while the subsequent chemical tosylation provides an efficient means to install the desired functional groups at the primary positions. proquest.com This combination is often more practical and efficient than a purely chemical or purely biological route, especially for complex chiral molecules.

Enzymatic Desymmetrization Techniques for Prochiral Substrates

Enzymatic desymmetrization is a powerful strategy that converts a prochiral or a meso compound into a chiral molecule in a single, highly enantioselective step. This approach is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolutions which are limited to a 50% maximum yield. Lipases and esterases are frequently employed for this purpose due to their broad substrate tolerance, stability, and high stereoselectivity. researchgate.net

The synthesis of this compound via this method would begin with a suitable prochiral substrate, such as a meso-diol or its corresponding diacetate. For instance, a prochiral diol like 2-butene-1,4-diol or a meso compound like cis-1,4-diacetoxy-2-cyclopentene could be subjected to enzymatic desymmetrization. sci-hub.se In the case of a prochiral diacetate, a lipase would catalyze the enantioselective hydrolysis of one of the two identical ester groups, breaking the symmetry of the molecule and establishing a chiral center.

The key reaction is the lipase-catalyzed enantioselective acylation or hydrolysis. For example, using a prochiral diol, an acyl donor, and a lipase, one of the two enantiotopic hydroxyl groups is selectively acylated to produce a chiral monoester. Conversely, starting with a meso-diacetate, a lipase in a buffered aqueous solution can selectively hydrolyze one of the two ester linkages to yield a chiral monoacetate. nih.gov The choice of enzyme is critical, with lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas species being common choices. sci-hub.seftb.com.hr

The table below summarizes typical outcomes for lipase-catalyzed desymmetrization of meso-diols, a reaction class analogous to what would be required for a precursor to this compound.

| Enzyme | Prochiral/Meso Substrate | Acyl Donor/Solvent | Product | Enantiomeric Excess (ee) |

| Lipase PS (from Pseudomonas cepacia) | cis-1,2-Cyclopentanediol | Vinyl Acetate | (1R,2S)-2-Hydroxycyclopentyl acetate | >99% |

| Novozym 435 (C. antarctica Lipase B) | cis-3,5-Diacetoxy-1-cyclopentene | n-Butanol in MTBE | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | >99% sci-hub.se |

| Lipase AK (Pseudomonas fluorescens) | 2,2-Disubstituted 1,3-propanediols | 1-Ethoxyvinyl 2-furoate | Chiral mono-furoate | 82-99% nih.gov |

| Electric Eel Acetylcholinesterase | meso-Diacetate of a carbocyclic nucleoside precursor | Aqueous buffer | Chiral monoacetate | High |

This table presents data for analogous reactions to illustrate the principle of enzymatic desymmetrization. Data sourced from references sci-hub.se and nih.gov.

For the specific synthesis of this compound, a hypothetical prochiral starting material would be 1,4-bis(tosyloxy)-2,3-butanediol. An enzymatic reduction could theoretically establish the (R)-chirality at the C2 position. However, a more practical and documented approach involves the integration of biocatalytic and chemical steps, starting from a different precursor.

Integration of Biocatalytic and Chemical Steps in Highly Stereoselective Routes

A highly effective method for producing enantiomerically pure compounds is to combine the exquisite selectivity of enzymes with the broad applicability of traditional chemical reactions. This chemoenzymatic approach allows for the efficient synthesis of complex chiral molecules like this compound. A viable pathway begins with the biocatalytic preparation of an enantiopure precursor, (R)-1,2,4-butanetriol, followed by chemical derivatization.

Biocatalytic Step: Enantioselective Synthesis of (R)-1,2,4-Butanetriol

The key chiral precursor, (R)-1,2,4-butanetriol, can be obtained from racemic 1,2,4-butanetriol via an enzymatic kinetic resolution. Research has shown that glycerol kinase from various sources can catalyze the enantioselective phosphorylation of 1,2,4-butanetriol. acs.org The enzyme selectively phosphorylates the (S)-enantiomer at the primary hydroxyl group, leaving the desired (R)-enantiomer unreacted. acs.org

This biocatalytic resolution allows for the isolation of (R)-1,2,4-butanetriol with very high enantiomeric purity (typically >99% ee). acs.org The phosphorylated (S)-enantiomer can be easily separated from the unreacted (R)-enantiomer due to the significant difference in polarity conferred by the phosphate group.

Chemical Step: Ditosylation of (R)-1,2,4-Butanetriol

Once the enantiopure (R)-1,2,4-butanetriol is isolated, the final target molecule is synthesized through a standard chemical tosylation reaction. The two primary hydroxyl groups at the C1 and C4 positions are reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.org A common and effective base for this transformation is pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. rsc.org

The reaction is typically carried out in a chlorinated solvent such as dichloromethane at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. The tosylation selectively occurs at the more reactive primary hydroxyl groups, leaving the secondary hydroxyl group at the chiral C2 center untouched. This yields the final product, this compound.

The integrated synthetic route is summarized in the table below.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1. Biocatalytic Resolution | Enantioselective Phosphorylation | (R,S)-1,2,4-Butanetriol | Glycerol Kinase, ATP | (R)-1,2,4-Butanetriol (>99% ee) acs.org |

| 2. Chemical Synthesis | Ditosylation | (R)-1,2,4-Butanetriol | p-Toluenesulfonyl chloride (TsCl), Pyridine, DMAP rsc.org | This compound |

This table outlines the chemoenzymatic pathway to the target compound, integrating findings from references acs.org and rsc.org.

This chemoenzymatic strategy leverages the strengths of both biocatalysis and organic synthesis to create a highly efficient and stereoselective route to this compound, a valuable chiral intermediate.

Nucleophilic Substitution Reactions Involving Tosylate Leaving Groups

The presence of two tosylate groups renders the C1 and C4 positions of this compound highly susceptible to nucleophilic attack. Tosylates are superior leaving groups compared to hydroxides because the resulting tosylate anion is a weak base, stabilized by resonance. libretexts.org This reactivity enables both intramolecular and intermolecular substitution processes, typically proceeding via an Sₙ2 mechanism at the primary carbon centers. organic-chemistry.org

Intramolecular Cyclization Pathways: Mechanistic Elucidation and Stereochemical Outcomes

The architecture of this compound is well-suited for intramolecular nucleophilic substitution. The C2-hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic carbon atoms (C1 or C4) and displacing the tosylate group to form a cyclic ether.

Under basic conditions, which facilitate the deprotonation of the C2-hydroxyl to form a more potent alkoxide nucleophile, the molecule readily undergoes intramolecular cyclization. The most favorable pathway involves the attack of the C2-alkoxide onto the C4-carbon, resulting in the formation of a five-membered tetrahydrofuran ring. This process is a classic example of an intramolecular Williamson ether synthesis. ntu.ac.uk

The reaction proceeds through an Sₙ2 mechanism, which dictates that the nucleophilic attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the electrophilic center. byjus.comlibretexts.org Since the starting material has an (R) configuration at the C2 stereocenter, and this center is not directly involved in the bond-breaking or bond-forming steps of cyclization at C4, its configuration is retained. The key stereochemical event is the inversion at the C4 carbon. This intramolecular Sₙ2 cyclization of this compound yields (S)-3-hydroxytetrahydrofuran. wikipedia.orgpatsnap.com This transformation is a key strategy for accessing enantiomerically pure substituted tetrahydrofurans, which are prevalent structural motifs in many natural products and pharmaceuticals. chemicalbook.comnih.gov

| Starting Material | Reaction Condition | Product | Stereochemical Outcome |

| This compound | Base (e.g., NaH, KOtBu) | (S)-3-Hydroxytetrahydrofuran | Inversion at C4 |

Intermolecular Substitution Processes: Scope and Limitations with Various Nucleophiles

The primary tosylates at C1 and C4 are excellent sites for intermolecular Sₙ2 reactions with a wide array of external nucleophiles. researchgate.netbeilstein-journals.org Strong nucleophiles, such as azides, cyanides, and thiolates, can efficiently displace one or both tosylate groups to introduce new functionalities.

Nitrogen nucleophiles, including primary and secondary amines, are particularly important in this context. For instance, reaction with a primary amine can lead to double alkylation, affording N-substituted pyrrolidines after an initial intermolecular substitution at one tosyl-bearing carbon, followed by an intramolecular cyclization at the other. The synthesis of chiral 2-aminomethyl pyrrolidines, which are valuable ligands in asymmetric catalysis, can be envisioned through this pathway. nih.govorganic-chemistry.orgmdpi.com Similarly, the reaction of analogous ditosylates with polyamines has been used to synthesize complex macrocyclic structures. mdpi.com

Table of Intermolecular Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Diazido alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Dicyano alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Dithioether alcohol |

| Amine | Benzylamine (BnNH₂) | N-substituted amino alcohol / Pyrrolidine |

A potential limitation arises from the presence of the C2-hydroxyl group. Strongly basic nucleophiles can deprotonate the alcohol, which might lead to competing intramolecular cyclization, as discussed in section 3.1.1. Furthermore, the hydroxyl group itself could be a competing nucleophile under certain conditions. To avoid these side reactions, the hydroxyl group can be protected prior to the substitution reaction (see section 3.2.2).

Stereochemical Inversion and Retention Dynamics in Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions is a critical aspect of the chemistry of this compound. As the substitutions at the primary C1 and C4 positions proceed via the Sₙ2 mechanism, they are characterized by a complete inversion of configuration at the carbon center undergoing attack, a phenomenon known as Walden inversion. byjus.commasterorganicchemistry.com

However, it is crucial to note that the C1 and C4 carbons are not stereogenic centers themselves. The chirality of the molecule resides solely at the C2 position. Therefore, intermolecular substitution at C1 or C4 does not affect the absolute configuration of the C2 stereocenter, which is retained throughout the reaction.

The concept of inversion becomes highly relevant during intramolecular cyclization. As detailed in section 3.1.1, the formation of (S)-3-hydroxytetrahydrofuran from this compound is a direct consequence of the Sₙ2-mediated inversion at the C4 position. The stereospecificity of this reaction is a powerful tool, allowing for the transfer of chirality from an acyclic precursor to a cyclic product with a predictable stereochemical outcome. rsc.org

Chemical Transformations of the C2-Hydroxyl Functionality

The secondary hydroxyl group at the C2 position is another key reactive site in this compound, offering pathways to further structural diversification through oxidation or derivatization.

Oxidation Reactions to Chiral Carbonyl Compounds

The secondary alcohol functionality can be readily oxidized to a ketone. savemyexams.com This transformation converts this compound into the corresponding chiral ketone, (R)-1,4-ditosyloxy-2-butanone. A variety of modern, mild oxidizing agents are suitable for this purpose, which is important to avoid degradation of the sensitive tosylate groups.

The Dess-Martin periodinane (DMP) is an excellent choice for this oxidation, as it operates under neutral pH and at room temperature, ensuring high chemoselectivity. wikipedia.orgorganic-chemistry.orgiris-biotech.de Other suitable reagents include those used in Swern or Moffat-type oxidations, or milder chromium-based reagents like pyridinium chlorochromate (PCC). libretexts.orglibretexts.org Strong, acidic oxidants like Jones reagent (chromic acid) are generally avoided due to the potential for acid-catalyzed hydrolysis of the tosylate esters. libretexts.org

The resulting (R)-1,4-ditosyloxy-2-butanone is a valuable chiral intermediate, containing an electrophilic carbonyl group in addition to the two tosylate leaving groups, enabling a different set of subsequent chemical transformations, such as the synthesis of α-diketones or other complex carbonyl-containing structures. organic-chemistry.org

Table of Common Oxidizing Agents for Secondary Alcohols

| Reagent | Name | Conditions |

|---|---|---|

| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | CH₂Cl₂, Room Temperature |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to Room Temperature |

Further Derivatization of the Hydroxyl Group for Modified Reactivity Profiles

To modulate the reactivity of the molecule and prevent the C2-hydroxyl group from participating in undesired side reactions, it can be converted into other functional groups or protected. Protection of the hydroxyl group is a common strategy employed before carrying out nucleophilic substitutions at the C1 and C4 positions, especially when using basic nucleophiles.

Common protecting groups for alcohols, such as benzyl (Bn) ethers or silyl ethers (e.g., tert-butyldimethylsilyl, TBS), can be readily installed. For example, benzylation using benzyl bromide (BnBr) and a base like sodium hydride (NaH) would yield (R)-2-O-benzyl-1,4-ditosyloxybutane. This protected derivative can then undergo substitution reactions at C1 and C4 without interference from the C2 position. The protecting group can be selectively removed at a later stage of the synthesis.

Alternatively, the hydroxyl group can be converted into another sulfonate ester, such as a mesylate (Ms) or triflate (Tf), by reacting it with the corresponding sulfonyl chloride or anhydride in the presence of a base like pyridine. google.com This would create a molecule with three sulfonate leaving groups of differing reactivity, allowing for highly selective and sequential substitution reactions.

Elimination Reactions for Stereodefined Olefin Formation

Elimination reactions, particularly those that are stereodefined, are crucial in modern organic synthesis for the construction of alkenes with specific geometries. The structure of this compound, with tosylate groups at the 1 and 4 positions, suggests the potential for various elimination pathways, including E2 and E1 mechanisms, to form unsaturated products. The chirality at the C2 position could, in principle, influence the stereochemical outcome of such reactions, leading to the formation of chiral, non-racemic olefins.

However, a detailed search of the scientific literature did not yield specific examples or in-depth studies of elimination reactions carried out on this compound for the purpose of generating stereodefined olefins. Consequently, data on reaction conditions, yields, and the stereoselectivity of such transformations are not available.

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. The bifunctional nature of this compound, possessing both nucleophilic (hydroxyl) and electrophilic (tosylated carbons) centers, makes it a plausible candidate for participation in such reaction sequences. For instance, the hydroxyl group could act as an initial nucleophile, triggering a cascade of reactions involving the displacement of the tosylate groups.

Lack of Publicly Available Research Data Precludes In-Depth Article on this compound

A comprehensive review of scientific literature and chemical databases has revealed a significant scarcity of published research specifically detailing the applications of the chemical compound this compound in asymmetric synthesis. Despite extensive searches for its use as a chiral synthon, its role in the total synthesis of biologically active compounds, and as a precursor for chiral heterocyclic compounds, there is insufficient data to construct a detailed and scientifically accurate article as per the requested outline.

This compound is a chiral molecule, possessing a stereocenter at the C-2 position and two tosylate leaving groups, which theoretically makes it a potentially valuable building block in organic synthesis. The tosylate groups are excellent leaving groups, and the inherent chirality suggests its utility in the stereocontrolled construction of complex molecules. However, the practical application and detailed research findings to support these theoretical applications are not documented in readily accessible scientific literature.

Attempts to gather information on its specific use in the following areas yielded no concrete examples or in-depth studies:

As a chiral synthon for the stereocontrolled construction of complex carbon skeletons: No specific instances of this compound being used to create intricate carbon frameworks with defined stereochemistry were found.

In the enantioselective total synthesis of biologically active compounds: There are no available reports of its application in the total synthesis of natural products or as a key intermediate in the synthesis of chiral pharmaceuticals.

As a precursor for the generation of chiral heterocyclic compounds: While the synthesis of chiral heterocycles like pyrrolidines and tetrahydrofurans is a broad area of research nih.govorganic-chemistry.org, no specific methods starting from this compound have been described in the surveyed literature.

The absence of detailed research findings, including reaction conditions, yields, and spectroscopic data, makes it impossible to generate the requested data tables and provide a thorough, informative, and scientifically accurate article. Any attempt to do so would involve speculation and would not be based on verifiable scientific sources.

Therefore, due to the lack of available information in the public domain, the generation of an article focusing solely on the chemical compound this compound and its applications in asymmetric synthesis, as per the specified outline, cannot be fulfilled at this time.

Stereochemical Control and Analytical Methodologies in Reactions Involving R -1,4-ditosyloxy-2-butanol

Diastereoselective Transformations and Their Foundational Principles

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters in a controlled manner. When using a chiral substrate like (R)-1,4-Ditosyloxy-2-butanol, the existing stereocenter can influence the formation of new ones, a phenomenon central to many synthetic strategies.

Influence of Remote Stereocenters on the Induction of New Chiral Centers

The stereocenter at the C2 position of this compound can exert a significant influence on the stereochemical outcome of reactions at other positions within the molecule, even those that are several bonds away. This "remote stereocontrol" is often mediated through steric and electronic effects that differentiate the energy of diastereomeric transition states. For instance, in reactions such as cyclization or the addition of nucleophiles, the bulky tosyloxy groups and the hydroxyl group at the chiral center can restrict the conformational freedom of the molecule. This restriction can favor the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer over another.

The efficiency of this stereochemical induction is dependent on several factors, including the nature of the reaction, the reagents used, and the reaction conditions. For example, chelation control, where a metal ion coordinates to multiple functional groups in the substrate, can create a rigid cyclic transition state, amplifying the directing effect of the remote stereocenter.

Methodologies for the Evaluation of Diastereomeric Excess (de)

The success of a diastereoselective reaction is quantified by its diastereomeric excess (de), which measures the preference for the formation of one diastereomer over the other. Several analytical techniques are employed to determine the 'de' of a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying diastereomers. mdpi.com Diastereomers have different physical properties and often exhibit different retention times on a stationary phase. By using a suitable column and mobile phase, the individual diastereomers can be resolved into separate peaks, and their relative areas can be used to calculate the 'de'. mdpi.com For instance, diastereomeric esters can be separated by HPLC on silica gel. tcichemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining 'de'. In the ¹H or ¹³C NMR spectrum of a diastereomeric mixture, corresponding nuclei in the different diastereomers are in slightly different chemical environments and may, therefore, have distinct chemical shifts. The integration of these signals allows for the quantification of each diastereomer.

Gas Chromatography (GC) can also be utilized for the separation and quantification of volatile diastereomers. ic.ac.uk Similar to HPLC, diastereomers can be separated based on their differential interactions with a chiral or achiral stationary phase.

| Analytical Method | Principle | Application in 'de' Determination |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of diastereomers between a stationary and mobile phase. | Separation and quantification of diastereomeric products based on peak area. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical environments of nuclei in diastereomers lead to distinct chemical shifts. | Quantification of diastereomers by integrating the signals of corresponding protons or carbons. |

| Gas Chromatography (GC) | Separation of volatile diastereomers based on their boiling points and interactions with a stationary phase. | Quantification of volatile diastereomeric products. |

Enantioselective Catalysis Using Chiral Catalysts for Novel Transformations

While this compound itself is chiral, it can also serve as a prochiral substrate in reactions that generate new stereocenters. Enantioselective catalysis employs a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. numberanalytics.com

Various types of chiral catalysts can be employed, including metal complexes with chiral ligands and organocatalysts. For example, a chiral rhodium(II) catalyst has been used in the desymmetric cycloisomerization of diynes to produce furan-fused dihydropiperidine derivatives with excellent enantioselectivity (up to 98% ee). dicp.ac.cn In such reactions, the chiral catalyst creates a chiral environment around the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). nih.gov

The development of new enantioselective catalytic systems is an active area of research, with the goal of achieving high efficiency and selectivity for a broad range of transformations. mdpi.com For instance, bifunctional catalysts that can perform both a nonselective stereoablative oxidation and an enantioselective reduction have been developed for the deracemization of secondary alcohols. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction: Design and Implementation

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com This strategy is particularly useful when a suitable chiral catalyst is not available.

The design of an effective chiral auxiliary considers several factors, including its ability to induce high stereoselectivity, its ease of attachment and removal, and the potential for its recovery and reuse. numberanalytics.com Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com

In the context of reactions involving a molecule like this compound, a chiral auxiliary could be attached to a functional group to control the stereochemistry of a subsequent reaction at a different part of the molecule. For example, a chiral auxiliary could be appended to the hydroxyl group to direct the diastereoselective addition of a nucleophile to a carbonyl group introduced elsewhere in the molecule. The steric bulk and conformational rigidity of the auxiliary are key to its effectiveness in shielding one face of the molecule from attack. york.ac.uk

Advanced Analytical Techniques for Determining Enantiomeric Excess (ee) and Absolute Configuration

The determination of enantiomeric excess (ee) and the assignment of the absolute configuration of the product are essential for validating the success of an asymmetric synthesis. ic.ac.uk

Chiral Chromatography (HPLC and GC): Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining 'ee'. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the mixture. ic.ac.uk

NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents: While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent. numberanalytics.com The resulting diastereomers will have different NMR spectra, allowing for the determination of 'ee'. scielo.br Alternatively, a chiral solvating agent can be used to create a diastereomeric complex in situ, which can also lead to the resolution of signals in the NMR spectrum.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and magnitude of the Cotton effect in the CD spectrum can be used to determine the absolute configuration of a chiral compound, often by comparison with theoretical calculations or known compounds. google.com A series of circular dichroism spectra can be used to train multivariate regression models capable of predicting the complete speciation of stereoisomers, allowing for the rapid and accurate determination of both enantiomeric and diastereomeric excess. nih.gov

X-ray Crystallography: When a single crystal of a chiral compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, and thus its absolute configuration. mdpi.com

Advanced Methodologies and Future Research Directions

Development of Continuous Flow Chemistry Approaches for Scalable Synthesis

The transition from batch to continuous flow manufacturing presents a significant opportunity for the scalable and efficient synthesis of (R)-1,4-Ditosyloxy-2-butanol. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling potentially hazardous reagents, and the potential for higher throughput and purity.

Current research in the broader field of chiral molecule synthesis demonstrates the feasibility of multi-step continuous flow processes. For instance, telescoped flow systems have been successfully employed for the enantioselective synthesis of chiral diols and other key intermediates, often utilizing immobilized catalysts to facilitate purification and catalyst recycling.

Future research for the scalable synthesis of this compound could focus on developing a continuous flow process starting from a suitable chiral precursor, such as (R)-1,2,4-butanetriol. This would involve the optimization of a flow-through tosylation reaction. Key parameters to investigate would include reactor type (e.g., packed-bed, microreactor), residence time, temperature, and stoichiometry. The use of in-line purification techniques could further streamline the process, leading to a more automated and efficient production of the target compound.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range to be Investigated | Rationale |

| Reactor Type | Packed-bed with immobilized reagent, Microreactor | Enhance reaction efficiency and safety. |

| Temperature | 0 - 60 °C | Optimize reaction kinetics while minimizing side reactions. |

| Residence Time | 1 - 30 minutes | Ensure complete conversion and maximize throughput. |

| Solvent | Acetonitrile, Dichloromethane, Toluene | Ensure solubility of reactants and compatibility with the flow system. |

| Base | Immobilized base, Organic base (e.g., triethylamine) | Neutralize the HCl byproduct of the tosylation reaction. |

Computational Chemistry for Mechanistic Elucidation and Prediction of Stereoselectivity

Computational chemistry serves as a powerful tool for gaining deep insights into reaction mechanisms and predicting the stereochemical outcomes of chemical transformations. For this compound, computational studies can be instrumental in understanding the nuances of its reactions, particularly nucleophilic substitution at its stereocenter and primary positions.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. This allows for the determination of activation energies for different reaction pathways, providing a theoretical basis for observed regioselectivity and stereoselectivity. For example, computational models can elucidate why a particular nucleophile preferentially attacks the C1 or C4 position over the chiral C2 center, or vice versa, by comparing the energy barriers of the respective transition states.

Furthermore, these theoretical studies can predict how changes in the substrate, nucleophile, or reaction conditions will influence the stereochemical integrity of the chiral center. This predictive power can guide the rational design of experiments, saving time and resources by focusing on the most promising reaction conditions to achieve a desired stereochemical outcome.

Innovation in Novel Catalytic Systems for the Selective Transformations of Ditosyloxybutanol

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The two tosylate groups offer multiple sites for functionalization, and selective catalysis is key to controlling which group reacts. Research in this area can be broadly categorized into the development of catalysts for selective tosylate displacement and for transformations of the resulting products.

Recent advancements in catalysis have seen the emergence of various systems for the transformation of sulfonate esters. For instance, transition-metal catalysts, particularly those based on palladium, have been shown to be effective for cross-coupling reactions involving sulfonate esters as electrophiles. Applying such catalysts to this compound could enable the selective formation of carbon-carbon or carbon-heteroatom bonds at the C1 or C4 positions.

Another promising avenue is the use of organocatalysts, which can offer unique selectivity profiles and avoid the use of precious metals. Chiral organocatalysts could potentially differentiate between the two tosylate groups or catalyze subsequent transformations of the molecule with high stereocontrol. The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is also of great interest as it simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Table 2: Potential Catalytic Systems for Selective Transformations

| Catalyst Type | Potential Transformation | Rationale |

| Palladium-based catalysts | Selective cross-coupling at C1 or C4 | Precedent for C-O bond activation of sulfonates. |

| Chiral organocatalysts | Asymmetric transformations of the diol backbone | High stereocontrol and metal-free conditions. |

| Heterogeneous catalysts | Various transformations with catalyst recyclability | Improved sustainability and process efficiency. |

| Enzymes | Regioselective and stereoselective modifications | High selectivity under mild conditions. |

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The application of these principles to the synthesis and use of this compound can significantly reduce its environmental footprint.

A key area for improvement is the replacement of traditional solvents used in tosylation reactions, such as pyridine and dichloromethane, with greener alternatives. Recent studies have shown the potential of using aqueous NaOH-urea systems or ionic liquids for the tosylation of polysaccharides, which could be adapted for the synthesis of this compound. Such solvent systems can reduce the toxicity and environmental impact associated with volatile organic compounds.

Furthermore, improving the atom economy of the synthesis is a central goal of green chemistry. This can be achieved by designing synthetic routes that maximize the incorporation of all starting materials into the final product. The development of catalytic and continuous flow processes, as discussed in the previous sections, directly contributes to this goal by minimizing waste and improving reaction efficiency. The use of renewable starting materials for the synthesis of the butanetriol precursor would also be a significant step towards a more sustainable process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1,4-Ditosyloxy-2-butanol, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves tosylation of diols. For example, nucleophilic substitution reactions using tosyl chloride (TsCl) in anhydrous pyridine or dichloromethane under controlled temperatures (0–5°C) to prevent over-tosylation. Purification via column chromatography with ethyl acetate/hexane gradients is critical to isolate the enantiopure (R)-form . Characterization by H NMR (e.g., δ4.7 for alkynyl protons) and FT-IR (e.g., 2,125 cm for C≡C stretches) confirms structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers under dry, inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis. Ensure ventilation to minimize vapor inhalation. Spills require neutralization with inert absorbents (e.g., sand) and disposal as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and what peaks are diagnostic?

- Methodological Answer : Key techniques include:

- H/C NMR : Look for tosyl group signals (δ7.3–7.8 for aromatic protons; δ21.6 for methyl groups).

- FT-IR : Sulfonate ester stretches at ~1,370 cm (S=O) and 1,190 cm (C-O-S).

- Chiral HPLC : To confirm enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound analogs?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from steric hindrance or diastereomer formation. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare experimental IR/Raman spectra with computational models (DFT) to validate bond vibrations. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies optimize enantioselective synthesis of this compound to minimize racemization?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions). Monitor reaction progress via polarimetry or chiral HPLC. Low temperatures (<0°C) and aprotic solvents (THF, DCM) reduce kinetic racemization. Kinetic resolution techniques (e.g., enzymatic catalysis) can enhance enantiomeric excess (ee) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The tosyl group acts as a leaving group, with reactivity modulated by steric bulk (e.g., 1° vs. 2° alcohols) and solvent polarity. In polar aprotic solvents (DMF, DMSO), sulfonate esters undergo S2 mechanisms, while bulky substrates favor S1. Computational studies (e.g., DFT on transition states) and Hammett plots quantify electronic effects .

Q. What purification challenges arise during scale-up of this compound, and how are they addressed?

- Methodological Answer : Scale-up increases impurities (e.g., residual TsCl, di-tosylated byproducts). Use fractional crystallization (hexane/ethyl acetate) or preparative HPLC for high-purity isolation. Process analytical technology (PAT) like in-line FT-IR monitors purity in real time. Recrystallization from toluene/hexane mixtures (1:3 v/v) improves yield .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic analysis (Arrhenius plots) determines activation energy (). NMR tracks structural changes (e.g., loss of tosyl peaks). Use LC-MS to identify hydrolysis byproducts (e.g., 1,4-diols) .

Q. What statistical methods are recommended for analyzing contradictory biological activity data in this compound derivatives?

- Methodological Answer : Apply multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity. Use hypothesis testing (ANOVA, t-tests) to assess significance of outliers. Reproducibility checks (triplicate experiments) and meta-analysis of literature data resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。